molecular formula C17H22N4O6S B2428326 methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate CAS No. 2097857-33-3

methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate

Cat. No.: B2428326
CAS No.: 2097857-33-3
M. Wt: 410.45
InChI Key: VCCLSOZXSHAOFB-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate is a synthetic organic compound notable for its applications in various scientific fields It's characterized by a complex molecular structure that includes methoxy groups, a benzoate ester, a pyrrolidinyl sulfonyl group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate typically involves multistep organic reactions:

  • Esterification: : Starting with the benzoic acid derivative, esterification can be carried out using methanol and an acid catalyst to form the methyl ester.

  • Sulfonylation: : Introduction of the sulfonyl group typically involves reaction with a sulfonyl chloride in the presence of a base, like triethylamine.

  • Formation of Triazole: : The triazole ring is usually synthesized via a click chemistry reaction, typically using azide and alkyne precursors under copper(I)-catalyzed conditions.

  • Methoxymethyl Protection: : Methoxymethyl groups are introduced by reacting with chloromethyl methyl ether in the presence of a base.

Industrial Production Methods

For industrial-scale production, the process would need optimization for yield, purity, and cost-efficiency:

  • Batch Processing: : Each step is carried out sequentially in large reactors with careful control of temperature, pH, and solvent.

  • Flow Chemistry: : Using continuous flow reactors to enhance reaction efficiency, reduce waste, and improve scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methoxy groups, to form corresponding aldehydes or acids.

  • Reduction: : Reduction reactions may target the triazole or sulfonyl groups under specific conditions, altering the compound's reactivity and properties.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzoate ester or triazole moiety.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic or neutral conditions.

  • Reduction: : Using reducing agents like lithium aluminium hydride (LAH) or hydrogenation with palladium catalysts.

  • Substitution: : Using nucleophiles like ammonia or amines under basic conditions for nucleophilic substitution reactions.

Major Products

  • Oxidation: : Formation of benzoic acids or aldehydes.

  • Reduction: : Formation of simpler alcohols or amines.

  • Substitution: : Introduction of new functional groups at reactive sites on the molecule.

Scientific Research Applications

Chemistry

  • Catalyst Design: : Used as a ligand in organometallic chemistry for the development of new catalysts.

  • Material Science: : Precursor for the synthesis of advanced materials with specific electronic or optical properties.

Biology

  • Enzyme Inhibition: : Potential inhibitor for certain enzymes due to its complex structure and reactive sites.

  • Probe Development: : Utilized in the design of chemical probes for biological imaging and diagnostics.

Medicine

  • Drug Development: : Investigation as a lead compound for novel pharmaceuticals targeting various diseases.

  • Therapeutic Agents: : Potential use in designing drugs with anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

  • Polymer Synthesis: : Component in the synthesis of specialized polymers with unique properties.

  • Coating and Paints: : Used in developing high-performance coatings and paints with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on its application:

  • Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.

  • Pathways Involved: : Modulates signaling pathways within cells, potentially influencing gene expression, cellular proliferation, or apoptosis.

Comparison with Similar Compounds

Unique Features

  • Functional Diversity: : Presence of multiple reactive groups (methoxy, sulfonyl, triazole) provides unique reactivity compared to simpler analogs.

  • Structural Complexity: : Offers a versatile scaffold for further derivatization and study.

Similar Compounds

  • Methyl 4-methoxybenzoate: : Lacks the sulfonyl and triazole groups, hence less complex and less reactive.

  • 4-Methoxybenzenesulfonyl Chloride: : Contains the sulfonyl group but not the ester or triazole, offering different reactivity and application scope.

This detailed exploration highlights the synthetic routes, chemical properties, and diverse applications of methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate. It's a fascinating compound with broad scientific and industrial relevance.

Properties

IUPAC Name

methyl 4-methoxy-3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S/c1-25-11-13-9-21(19-18-13)14-6-7-20(10-14)28(23,24)16-8-12(17(22)27-3)4-5-15(16)26-2/h4-5,8-9,14H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCLSOZXSHAOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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